4,8-Dichloro-2-phenylquinoline
Description
4,8-Dichloro-2-phenylquinoline is a quinoline derivative featuring chlorine substituents at positions 4 and 8, along with a phenyl group at position 2. Chlorine substituents typically enhance stability, influence electronic properties, and modulate biological activity. The positional arrangement of substituents in such compounds critically impacts their physicochemical properties and reactivity.
Properties
CAS No. |
126530-46-9 |
|---|---|
Molecular Formula |
C15H9Cl2N |
Molecular Weight |
274.1 g/mol |
IUPAC Name |
4,8-dichloro-2-phenylquinoline |
InChI |
InChI=1S/C15H9Cl2N/c16-12-8-4-7-11-13(17)9-14(18-15(11)12)10-5-2-1-3-6-10/h1-9H |
InChI Key |
LCALZLPOXOPUPM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)Cl |
Synonyms |
4,8-Dichloro-2-phenylquinoline |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Comparisons
Key Observations :
- Chlorine vs. Bromine : Bromine substitution (e.g., in ) increases molecular weight and may alter reactivity compared to chlorine analogs.
- Hydroxyl Group : The presence of a hydroxyl group (e.g., ) introduces hydrogen bonding, enhancing solubility in polar solvents.
- Methyl Group : Methyl substituents (e.g., ) reduce polarity, lowering melting points compared to halogenated analogs.
Physical Properties
Trends :
- Melting Points: Amino and methoxy substituents (e.g., ) elevate melting points due to increased hydrogen bonding and molecular symmetry.
- Acidity : The pKa of 3.14 for suggests moderate acidity, likely due to electron-withdrawing chlorine substituents.
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